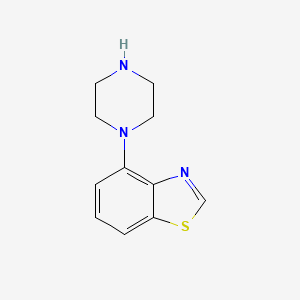

4-Piperazin-1-yl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Piperazin-1-yl-1,3-benzothiazole: is a hybrid compound that combines the structural features of benzothiazole and piperazine. This compound is known for its significant biological activities and is widely studied in medicinal chemistry. It exhibits a range of pharmacological properties, making it a valuable scaffold in drug discovery and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Multi-step Synthesis: The synthesis of 4-Piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure.

Electrosynthesis: Another method involves the electrosynthesis of benzothiazole derivatives via C–H thiolation.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-Piperazin-1-yl-1,3-benzothiazole can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed:

Oxidized Derivatives: These include various sulfoxides and sulfones.

Reduced Derivatives: These include amines and other reduced forms.

Substituted Derivatives: These include a wide range of substituted benzothiazole derivatives with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Synthesis and Evaluation

Recent studies have synthesized derivatives of 4-piperazin-1-yl-1,3-benzothiazole and evaluated their antimicrobial properties. For instance, a series of compounds were tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Out of 15 synthesized compounds, five demonstrated moderate antibacterial activity, indicating the potential of these derivatives in combating bacterial infections .

Mechanism of Action

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This mechanism is particularly relevant given the rising concerns over antibiotic resistance in pathogenic strains .

Role as PPARδ Agonist

Discovery and Optimization

In another study, derivatives including this compound were identified as novel agonists for peroxisome proliferator-activated receptor delta (PPARδ), a target for treating metabolic syndrome. The optimization of these compounds aimed to enhance their hydrophobic interactions within the binding site, leading to improved agonist efficacy. One derivative exhibited a high selectivity ratio over PPARα and PPARγ, making it a promising candidate for further development in metabolic disorders .

Clinical Implications

The activation of PPARδ has been linked to increased high-density lipoprotein cholesterol levels and improved lipid metabolism. This suggests that this compound derivatives may play a significant role in managing conditions such as hypercholesterolemia and metabolic syndrome .

Potential in Cancer Treatment

Antineoplastic Activity

Recent investigations have explored the potential of piperazine derivatives containing benzothiazole in cancer therapy. These compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that specific derivatives significantly reduced cell viability in various cancer cell lines, suggesting their utility as anticancer agents .

Case Studies and Efficacy

One notable case involved the evaluation of a piperazine-benzimidazole derivative that exhibited a remarkable reduction in parasite activity, which parallels the mechanisms seen in tumor suppression. The compound achieved a 92.7% reduction in parasite activity at specific concentrations after 48 hours, indicating its potency not only against parasites but also potentially against cancer cells .

Summary Table of Applications

| Application Area | Compound Activity | Key Findings |

|---|---|---|

| Antimicrobial | Moderate activity against gram-positive bacteria | Five out of fifteen compounds showed effectiveness |

| PPARδ Agonist | High selectivity for PPARδ | Significant upregulation of HDL cholesterol levels |

| Cancer Treatment | Inhibition of tubulin polymerization | High cytotoxicity against various cancer cell lines |

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: 4-Piperazin-1-yl-1,3-benzothiazole inhibits various enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.

Receptor Antagonism: The compound acts as an antagonist to dopamine and serotonin receptors, which is the basis for its antipsychotic effects.

Comparaison Avec Des Composés Similaires

Benzoxazole,4-(1-piperazinyl)-: Similar in structure but contains an oxygen atom in place of sulfur.

Benzimidazole,4-(1-piperazinyl)-: Contains an imidazole ring instead of a thiazole ring.

Uniqueness:

Structural Features: The combination of benzothiazole and piperazine moieties provides unique structural features that enhance its biological activities.

Pharmacological Profile: 4-Piperazin-1-yl-1,3-benzothiazole exhibits a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry.

Propriétés

Numéro CAS |

105685-43-6 |

|---|---|

Formule moléculaire |

C11H13N3S |

Poids moléculaire |

219.306 |

Nom IUPAC |

4-piperazin-1-yl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13N3S/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |

Clé InChI |

SBFDRFAVCUTPAM-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)SC=N3 |

Synonymes |

Benzothiazole, 4-(1-piperazinyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.